

Application Notes and Protocols for 3-Methoxyphenoxyacetic Acid as a Research Standard

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Compound of Interest

Compound Name: 3-Methoxyphenoxyacetic acid

Cat. No.: B1294339

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **3-Methoxyphenoxyacetic acid** as a research standard. This document outlines its physicochemical properties, applications, and detailed protocols for its use in analytical and synthetic chemistry.

Introduction

3-Methoxyphenoxyacetic acid (CAS No. 2088-24-6) is a member of the phenoxyacetic acid class of organic compounds. Due to its defined structure and properties, it serves as an excellent research standard in various scientific disciplines. Its applications are particularly relevant in the fields of agriculture, analytical chemistry, and as a starting material in organic synthesis. As a synthetic auxin, it is also valuable for studies in plant physiology and herbicide development.^{[1][2]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research standard is crucial for its proper handling, storage, and application. The key properties of **3-Methoxyphenoxyacetic acid** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2088-24-6	[1][3][4][5]
Molecular Formula	C ₉ H ₁₀ O ₄	[1][3][4][5]
Molecular Weight	182.17 g/mol	[5]
IUPAC Name	2-(3-methoxyphenoxy)acetic acid	[3]
Appearance	White to off-white or pale cream crystalline solid/powder	[1][3]
Melting Point	113-122 °C	[3]
Solubility	Soluble in organic solvents, limited solubility in water.	[1]
Storage	Store at room temperature or 2-8°C in a well-closed container.	[1]

Applications as a Research Standard

3-Methoxyphenoxyacetic acid is a versatile compound with several key applications as a research standard:

- **Analytical Method Development:** It can be used as a reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of phenoxyacetic acids in various matrices.
- **Plant Growth Regulator Studies:** As a synthetic auxin, it is employed in studies investigating plant growth regulation, hormonal signaling pathways, and for screening new herbicidal compounds.[1][2]
- **Starting Material in Organic Synthesis:** It serves as a well-characterized starting material for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.

- **Metabolite Identification:** In drug metabolism studies, it can be used as a reference standard to identify potential metabolites of larger drug candidates that contain the **3-methoxyphenoxyacetic acid** moiety.

Experimental Protocols

The following are detailed protocols for common applications of **3-Methoxyphenoxyacetic acid** as a research standard.

Preparation of a Standard Stock Solution for Analytical Quantification

This protocol describes the preparation of a standard stock solution for use in analytical techniques like HPLC or GC-MS.

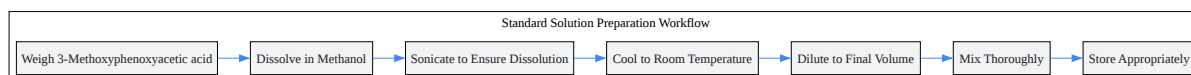
Materials:

- **3-Methoxyphenoxyacetic acid** (of known purity)
- Methanol (HPLC grade)
- Volumetric flask (Class A)
- Analytical balance
- Ultrasonic bath

Procedure:

- Accurately weigh approximately 10 mg of **3-Methoxyphenoxyacetic acid** into a 10 mL volumetric flask.
- Add approximately 5 mL of methanol to the flask.
- Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.
- Allow the solution to return to room temperature.

- Add methanol to the flask until the meniscus reaches the calibration mark.
- Cap the flask and invert it several times to ensure a homogenous solution.
- This stock solution (e.g., 1 mg/mL) can be used to prepare a series of calibration standards by serial dilution.



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Caption: Workflow for preparing a standard stock solution.

Synthesis of 3-Methoxyphenoxyacetic Acid Research Standard

This protocol is adapted from general methods for the synthesis of phenoxyacetic acid derivatives and can be used to prepare **3-Methoxyphenoxyacetic acid** in the laboratory.

Materials:

- 3-Methoxyphenol
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol
- Hydrochloric acid (HCl, dilute)

- Round-bottom flask
- Reflux condenser
- Stirring plate and stir bar
- Ice bath

Procedure:

- In a round-bottom flask, dissolve 3-methoxyphenol in a solution of NaOH in a water/ethanol mixture with stirring.
- In a separate vessel, neutralize chloroacetic acid with a NaOH solution in an ice bath to form sodium chloroacetate.
- Slowly add the sodium chloroacetate solution to the 3-methoxyphenolate solution with continuous stirring.
- Heat the reaction mixture to reflux for several hours to allow the Williamson ether synthesis to proceed.
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture with dilute HCl to a pH of 1-2 to precipitate the **3-Methoxyphenoxyacetic acid**.
- Collect the precipitate by filtration and wash with cold deionized water.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure research standard.

HPLC Method for the Analysis of 3-Methoxyphenoxyacetic Acid

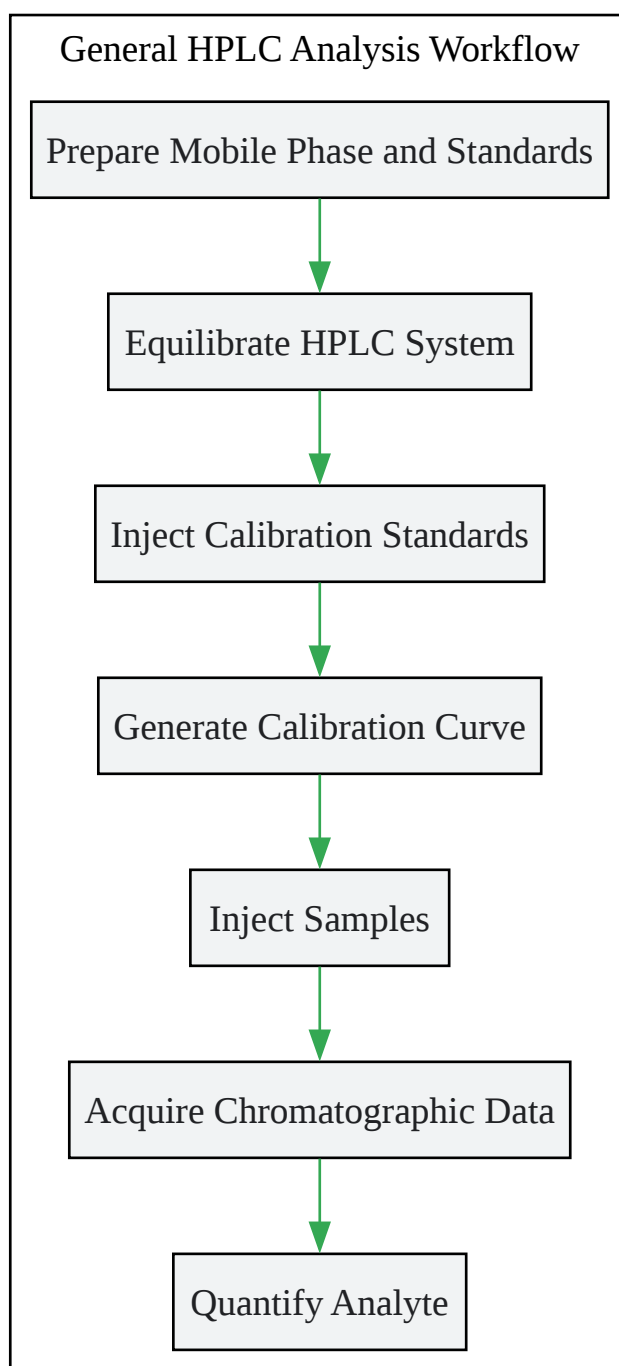
This protocol outlines a general reverse-phase HPLC method for the analysis of **3-Methoxyphenoxyacetic acid**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the analyte is in its protonated form.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection Wavelength: Determined by measuring the UV absorbance spectrum of the standard (typically in the range of 220-280 nm).
- Column Temperature: 30 $^{\circ}$ C.

Procedure:

- Prepare a series of calibration standards from the stock solution of **3-Methoxyphenoxyacetic acid**.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the calibration standards to generate a calibration curve.
- Inject the unknown samples for analysis.
- Quantify the amount of **3-Methoxyphenoxyacetic acid** in the samples by comparing their peak areas to the calibration curve.

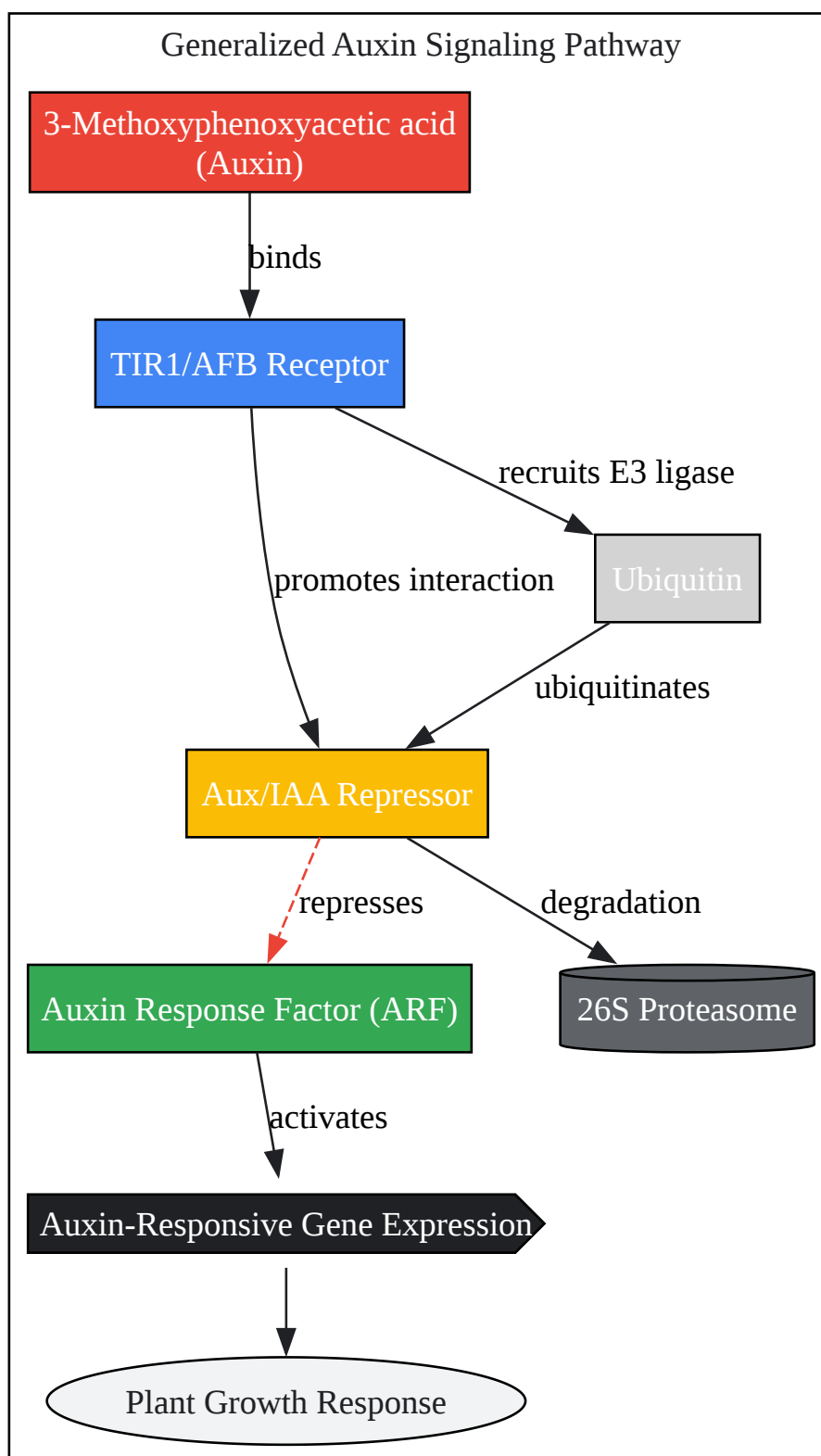


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Caption: Workflow for a typical HPLC analysis.

Signaling Pathway

As a synthetic auxin, **3-Methoxyphenoxyacetic acid** is expected to mimic the action of the natural plant hormone indole-3-acetic acid (IAA). The generalized signaling pathway for auxins is depicted below.



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Caption: Simplified diagram of the auxin signaling pathway.

This pathway illustrates that in the presence of an auxin like **3-Methoxyphenoxyacetic acid**, the TIR1/AFB receptor is activated, leading to the ubiquitination and subsequent degradation of Aux/IAA repressor proteins. This degradation releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to a physiological response in the plant.

Safety Information

3-Methoxyphenoxyacetic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

By following these application notes and protocols, researchers can effectively and safely utilize **3-Methoxyphenoxyacetic acid** as a research standard in their studies.

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